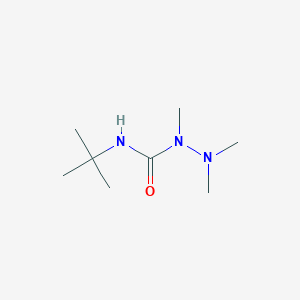
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is a chemical compound that features a tert-butyl group attached to a hydrazine carboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide typically involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: This compound shares the tert-butyl group but has a different core structure, leading to distinct chemical properties and applications.
N-t-Butyltryptamine: Another compound with a tert-butyl group, but with a tryptamine core, used in different contexts such as psychoactive research.
N-(tert-butyl)-2-methoxypyridin-3-amine: This compound features a tert-butyl group and a pyridine ring, used in medicinal chemistry.
Uniqueness
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is unique due to its specific hydrazine carboxamide structure combined with the tert-butyl groupIts ability to participate in various chemical reactions and its potential use in diverse scientific fields highlight its uniqueness .
Eigenschaften
CAS-Nummer |
62917-70-8 |
|---|---|
Molekularformel |
C8H19N3O |
Molekulargewicht |
173.26 g/mol |
IUPAC-Name |
3-tert-butyl-1-(dimethylamino)-1-methylurea |
InChI |
InChI=1S/C8H19N3O/c1-8(2,3)9-7(12)11(6)10(4)5/h1-6H3,(H,9,12) |
InChI-Schlüssel |
PXJNTFVROJKFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)N(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

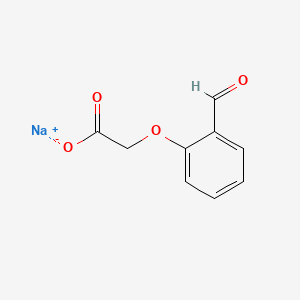
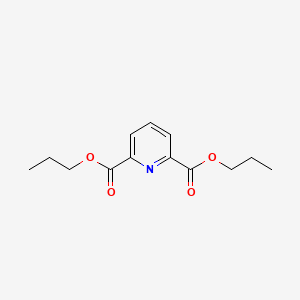
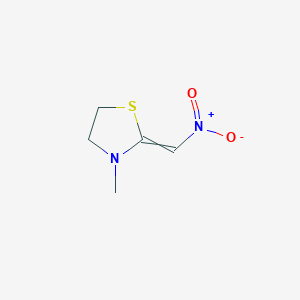
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
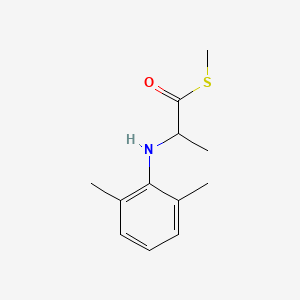
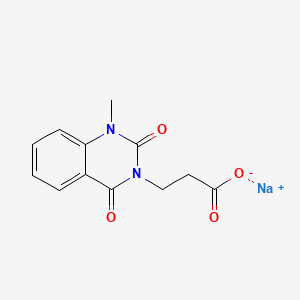
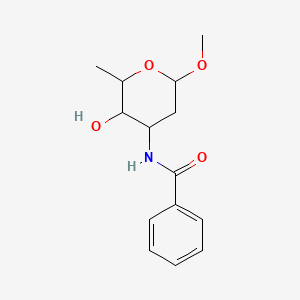
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)

